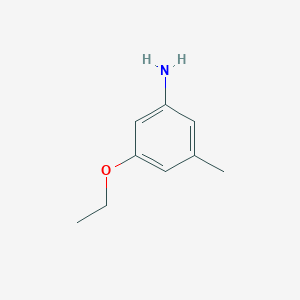

3-Ethoxy-5-methyl-phenylamine

Description

Contextualization within Substituted Aromatic Amine Chemistry

Substituted aromatic amines, or anilines, are a cornerstone of modern chemistry. They are defined as derivatives of ammonia (B1221849) where at least one hydrogen atom has been replaced by an aryl group, which itself bears additional functional groups. nih.gov These compounds are integral to numerous sectors, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymeric materials. nih.govnih.gov

The chemical behavior of a substituted aniline (B41778) is profoundly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups (like methyl and ethoxy) tend to increase the electron density on the nitrogen atom, which generally enhances its basicity and nucleophilicity. nih.gov Conversely, electron-withdrawing groups decrease this basicity. The position of these groups also dictates the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution. This precise control over reactivity and properties makes substituted anilines versatile building blocks in organic synthesis. nih.govsimsonpharma.com Their applications are diverse, ranging from active components in pain killers and organic light-emitting diodes (OLEDs) to specialized roles as corrosion inhibitors for steel. simsonpharma.com

Historical Trajectory and Initial Literature Mentions of 3-Ethoxy-5-methyl-phenylamine

A thorough review of prominent chemical databases and historical literature reveals a scarcity of information specifically concerning the initial synthesis or isolation of this compound. Unlike some of its isomers, such as 2-ethoxy-5-methylaniline (B1293610) which appeared in patent literature related to dye manufacturing in the latter half of the 20th century, the 3-ethoxy-5-methyl variant does not have a well-documented historical footprint. google.com.pg This suggests that its synthesis was not a focus of early academic or industrial research, and it has remained a more specialized or niche chemical intermediate. Its absence from major historical chemical compendia indicates that its utility has likely been explored more recently or in proprietary, unpublished research.

Significance of this compound as a Synthetic Precursor and Advanced Material Component

While direct applications of this compound are not widely reported, the significance of its structural motifs can be inferred from the utility of closely related compounds. The 3,5-disubstituted aniline core is valuable for creating complex molecules where specific substitution patterns are required to achieve desired biological or material properties.

For example, chlorinated analogues such as 3-chloro-4-ethoxy-5-methylphenylamine serve as building blocks in the synthesis of more complex molecules intended for pharmaceutical and agrochemical use. Furthermore, the 3-ethoxy-phenylamine framework is found in various pharmaceutical intermediates. The synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, an intermediate for drugs targeting conditions related to TNF-α, highlights the value of the ethoxy-aniline moiety in medicinal chemistry. cymitquimica.comgoogleapis.com Isomers like 2-ethoxy-5-methylaniline are documented precursors for azoic dyes. chemicalbook.com

Based on these examples, this compound represents a potentially valuable, though underutilized, precursor. It offers a unique combination of substituents that could be leveraged to synthesize novel heterocyclic compounds, specialized dyes, or pharmacologically active agents where the specific steric and electronic environment created by the 1,3,5-substitution pattern is critical for function.

Fundamental Structural Features and Electronic Environment Pertinent to Reactivity and Functionalization

The structure of this compound is key to its chemical identity and reactivity. It consists of a central benzene (B151609) ring functionalized with three substituents: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃).

Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-ethoxy-5-methylaniline |

| Synonyms | this compound |

The electronic environment of the aromatic ring is significantly influenced by these three groups. All three are classified as electron-donating groups, which activate the ring towards electrophilic aromatic substitution. The amine and ethoxy groups are strong activators, while the methyl group is a weak activator. They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The reactivity at the unoccupied positions (2, 4, and 6) is determined by the cumulative directing effects:

Position 2: ortho to the amine and ortho to the ethoxy group. This position is highly activated but may be subject to steric hindrance from the two adjacent substituents.

Position 4: para to the amine and ortho to both the ethoxy and methyl groups. This position is strongly activated.

Position 6: ortho to the amine and para to the methyl group. This position is also highly activated.

The primary amine group itself is a key reactive site, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization, which would allow for a wide range of chemical transformations. nih.gov

Overview of Research Trajectories and Scholarly Contributions Concerning this compound

The current body of scientific literature indicates that dedicated research on this compound is limited. Scholarly contributions have largely focused on other isomers or more complex molecules containing similar structural elements. For instance, research into substituted anilines is a vibrant field, with studies exploring their synthesis, electrochemical properties, and use in creating functional materials and drugs. simsonpharma.comaablocks.com Theoretical studies have also been performed on complex Schiff bases derived from ethoxy- and methyl-substituted anilines to calculate their structural and electronic properties. dergipark.org.trepstem.net

However, these research trajectories have not converged on this compound as a specific subject of investigation. The lack of a readily available CAS number for this compound further underscores its obscurity in major chemical catalogs and research databases. Consequently, the primary scholarly contribution regarding this molecule is implicit, lying within the broader understanding of structure-activity relationships in substituted anilines. The unique 1,3,5-substitution pattern it possesses remains an area open for future exploration, particularly in fields like medicinal chemistry and materials science, where precise isomeric control is often crucial for developing novel compounds with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-ethoxy-5-methylaniline |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3,10H2,1-2H3 |

InChI Key |

XZJFTUZJUUAYSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 5 Methyl Phenylamine

Classical and Established Synthetic Routes to 3-Ethoxy-5-methyl-phenylamine

Traditional methods for the synthesis of substituted anilines, including this compound, form the bedrock of many industrial and laboratory-scale preparations. These routes are characterized by their reliability and well-understood mechanisms.

One of the most common and direct methods for preparing aromatic amines is the reduction of the corresponding nitroaromatic compound. In this case, the key precursor is 1-ethoxy-3-methyl-5-nitrobenzene . The synthesis of this precursor involves the nitration of a suitably substituted toluene (B28343) derivative. Once obtained, the nitro group can be reduced to the primary amine through several effective methods.

Catalytic hydrogenation is a widely used technique, employing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is known for its high yields and clean reaction profiles, producing water as the only byproduct. An alternative approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These stoichiometric reductions are robust and effective but generate significant metallic waste.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | Ethanol (B145695)/Ethyl acetate, RT-50°C, 1-10 bar H₂ | High yield, clean reaction, atmospheric pressure possible | Catalyst cost, potential for hydrogenolysis of other groups |

| Fe / HCl | Ethanol/Water, Reflux | Inexpensive, reliable | Large amount of iron sludge waste, acidic conditions |

| SnCl₂·2H₂O | Ethanol, Reflux | Milder than other metal/acid systems, good for sensitive substrates | Stoichiometric tin waste, cost |

| NaBH₄ / NiCl₂ | Methanol (B129727), 0°C to RT | Mild conditions, avoids high pressure | Cost of reagents, potential side reactions |

Nucleophilic Aromatic Substitution (SNAr) provides another pathway to substituted anilines. organic-chemistry.org This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (typically a halide). organic-chemistry.org

A plausible SNAr route to this compound could start from a precursor such as 1-chloro-3-methyl-5-nitrobenzene . The nitro group acts as the essential EWG to facilitate the substitution. The reaction would proceed by treating this precursor with sodium ethoxide (NaOEt) in a suitable solvent like ethanol or dimethylformamide (DMF). The ethoxide ion displaces the chloride to form 1-ethoxy-3-methyl-5-nitrobenzene. This intermediate is the same precursor used in the reductive pathway and would subsequently be reduced to the target aniline (B41778) as described in section 2.1.1. The SNAr reaction is generally favored in electron-deficient systems and represents a cornerstone of aromatic chemistry. rsc.org

Synthesizing the target compound from a closely related aromatic amine is an efficient strategy that leverages existing functionality. A highly practical approach involves the O-alkylation of 3-amino-5-methylphenol (B1274162) . This method falls under the category of Williamson ether synthesis. masterorganicchemistry.compearson.com

In this reaction, the phenolic hydroxyl group of 3-amino-5-methylphenol is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. libretexts.org This intermediate then undergoes a nucleophilic attack on an ethylating agent, for instance, ethyl bromide or ethyl iodide , in an Sₙ2 reaction to form the desired ether linkage. masterorganicchemistry.com This method is often preferred due to its high efficiency and the commercial availability of the aminophenol starting material. The amine group is typically not reactive enough to interfere under these conditions, allowing for selective O-alkylation. quora.com

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry places increasing emphasis on efficiency, selectivity, and sustainability. Advanced strategies for preparing this compound utilize cutting-edge catalytic systems and adhere to the principles of green chemistry.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example of this class of reaction, utilizing a palladium catalyst to couple an aryl halide or triflate with an amine. wikipedia.orglibretexts.org

To synthesize this compound, this reaction would typically start with an aryl halide such as 3-bromo-5-ethoxytoluene . This precursor is coupled with an ammonia (B1221849) equivalent, as the direct use of ammonia gas can be challenging due to its low reactivity and tendency to bind strongly to the palladium center. wikipedia.org Reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by hydrolysis to reveal the primary amine. organic-chemistry.org The reaction's success hinges on the choice of a phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle.

Table 2: Selected Ligand Generations for Buchwald-Hartwig Amination

| Ligand Example | Generation | Key Features | Typical Substrates |

| DPPF (dppf) | Second | Bidentate, robust, improved rates over early catalysts | Aryl bromides, iodides, triflates |

| BINAP | Second | Bidentate, chiral, allows for asymmetric synthesis | Aryl bromides, triflates |

| XPhos | Third | Bulky, electron-rich monophosphine ligand | Aryl chlorides, broad substrate scope |

| Josiphos-type | Fourth | Ferrocene-based, highly active for challenging substrates | Direct coupling of ammonia, hindered amines |

These catalytic methods often operate under milder conditions than classical approaches and exhibit broad functional group tolerance, making them powerful tools for complex molecule synthesis. beilstein-journals.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the synthetic routes for this compound can be evaluated and optimized through this lens.

Atom Economy : Routes like the Williamson ether synthesis from 3-amino-5-methylphenol (2.1.3) are generally atom-economical. In contrast, classical reductions using stoichiometric metals like tin or iron (2.1.1) have poor atom economy.

Use of Catalysis : Catalytic routes, such as the catalytic hydrogenation of the nitro-precursor (2.1.1) and the Buchwald-Hartwig amination (2.2.1), are inherently greener than stoichiometric alternatives. They reduce waste by requiring only small amounts of the active agent.

Safer Solvents and Reagents : Efforts in green chemistry encourage replacing hazardous solvents like DMF with greener alternatives such as ethanol or, where possible, water. The development of methods using aqueous ammonia in Buchwald-Hartwig aminations is a step in this direction. organic-chemistry.org

Energy Efficiency : The use of microwave irradiation to accelerate reactions, as has been demonstrated for some Buchwald-Hartwig couplings, can lead to significant energy savings and shorter reaction times compared to conventional heating. beilstein-journals.org

Biocatalysis : While not specifically documented for this compound, the use of enzymes like transaminases for the reductive amination of ketones represents an emerging green technology for amine synthesis, operating in aqueous media under mild conditions.

By applying these principles, the synthesis of this compound can be made more environmentally benign, efficient, and cost-effective.

Continuous Flow Reactor Systems for Optimized Production of this compound

The transition from traditional batch processing to continuous flow reactor systems represents a significant advancement in chemical manufacturing, offering enhanced control, safety, and efficiency. For the synthesis of this compound, a compound requiring precise reaction conditions, flow chemistry presents a compelling methodology for optimized production.

Furthermore, the integration of in-line purification and analysis tools is more straightforward in a continuous setup. rsc.org This allows for real-time monitoring and optimization of the reaction, reducing waste and production time. For multi-step syntheses, which are common for polysubstituted anilines, multiple flow reactors can be linked sequentially, enabling a continuous process from starting materials to the final product without the need for isolating intermediates. google.com This telescoping of reaction steps minimizes manual handling of potentially hazardous intermediates and improves process mass intensity (PMI). acs.org A custom-built reactor system can be designed to handle specific reagents and catalysts, including heterogeneous catalysts in packed-bed reactors that can be used for extended periods, simplifying catalyst separation and recycling. acs.orgrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Amines

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Highly efficient and uniform mixing. |

| Safety | Higher risk due to large volumes of reagents and solvent. | Inherently safer with small reactor volumes and better control. |

| Scalability | Challenging; often requires re-optimization ("scaling-up"). | Simpler; achieved by running the system for longer ("scaling-out"). |

| Reaction Control | Less precise control over temperature and residence time. | Precise control over all reaction parameters. acs.org |

| Process Integration | Difficult to integrate multiple steps and in-line analysis. | Easily integrated with purification and analytical technologies. rsc.org |

Regioselectivity and Chemoselectivity Challenges in this compound Synthesis

The synthesis of a tri-substituted benzene (B151609) derivative like this compound is fraught with challenges related to regioselectivity and chemoselectivity. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or nucleophiles, making the order of synthetic steps crucial for obtaining the desired 1,3,5-substitution pattern.

The substituents present—amino (-NH2), ethoxy (-OCH2CH3), and methyl (-CH3)—are all ortho-, para-directing groups. Introducing these groups in a sequence that results in a meta-relationship between all three is non-trivial. For instance, starting with a 1,3-disubstituted precursor like m-toluidine (B57737) (3-methylaniline) and attempting to introduce an ethoxy group via electrophilic substitution would primarily yield products where the ethoxy group is positioned ortho or para to the existing activating groups, not at the C-5 position.

A plausible synthetic strategy might involve starting with a precursor that already has the desired 1,3,5-substitution pattern or using blocking groups to direct subsequent reactions. One potential route could begin with 3,5-dimethylphenol. Ethoxylation of the hydroxyl group, followed by selective benzylic bromination of one methyl group, subsequent conversion to a nitrile, and finally reduction could be envisioned, though each step presents its own chemoselectivity challenges.

Another significant challenge is controlling the reactivity (chemoselectivity). The amino group is highly reactive and susceptible to oxidation. It is also basic and can interfere with Lewis acid catalysts used in reactions like Friedel-Crafts alkylations. Therefore, the amino group is often introduced in a protected form (e.g., as an acetamido group) or as a nitro group (-NO2) that is reduced in the final step of the synthesis. The reduction of a nitro group in the presence of other functional groups requires careful selection of reagents to avoid unwanted side reactions.

Table 2: Potential Regioisomeric Impurities in Synthesis Routes

| Starting Material | Reaction Step | Desired Product | Potential Regioisomeric Impurities |

| 3,5-Dinitrotoluene | Selective mono-reduction, followed by ethoxylation and second reduction | This compound | Isomers from non-selective reduction; over-ethoxylation. |

| 3-Amino-5-methylphenol | O-Ethylation | This compound | Potential for N-ethylation, creating a secondary amine impurity. |

| 3-Ethoxy-5-nitrotoluene | Reduction of nitro group | This compound | Generally clean, but starting material synthesis is complex. |

| 1,3-Diketones | Cyclocondensation reactions | Heterocyclic precursors | Formation of different regioisomeric heterocyclic systems. rsc.orgresearchgate.net |

Purification Strategies for High Purity this compound

Achieving high purity for this compound is critical for its use in further chemical synthesis. The choice of purification method depends on the nature of the impurities, the scale of the production, and the required final purity. Common impurities may include regioisomers, starting materials, and by-products from side reactions.

Distillation: If the boiling points of the target compound and its impurities are sufficiently different, fractional vacuum distillation can be an effective method for purification, particularly on a larger scale. However, many regioisomers of substituted anilines have very close boiling points, making separation by distillation difficult.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com The success of this method relies on significant differences in solubility between the product and its impurities in the chosen solvent system.

Acid-Base Extraction and Salt Formation: As an amine, this compound is basic. This property can be exploited for purification. The crude product mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic amine will be protonated and move into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent. A related technique involves the formation of a crystalline salt, such as a hydrochloride or sulfate (B86663) salt. google.com This salt can often be easily purified by recrystallization, and the pure free amine can be liberated in a final step. google.com

Chromatography: For laboratory-scale synthesis and for achieving very high purity, silica (B1680970) gel column chromatography is a common method. rsc.orgjrespharm.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). rsc.orgjrespharm.com By carefully selecting the eluent system, it is possible to separate this compound from closely related isomers and other impurities.

Table 3: Comparison of Purification Strategies

| Method | Principle | Scale | Advantages | Disadvantages |

| Vacuum Distillation | Difference in boiling points | Lab to Industrial | Cost-effective for large scale; good for removing non-volatile impurities. | Ineffective for separating close-boiling isomers; thermal stress on compound. |

| Recrystallization | Difference in solubility | Lab to Industrial | Can yield very high purity; scalable. mdpi.com | Requires a solid product; solvent selection can be difficult; product loss in mother liquor. |

| Salt Formation | Exploits basicity of the amine | Lab to Industrial | Highly effective for removing non-basic impurities; salts are often highly crystalline. google.com | Requires additional steps (salt formation and liberation); introduces inorganic salts. |

| Column Chromatography | Differential adsorption | Lab to Pilot | High resolution for separating very similar compounds. jrespharm.com | Solvent-intensive; can be costly and time-consuming for large quantities. |

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxy 5 Methyl Phenylamine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of 3-Ethoxy-5-methyl-phenylamine

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effects of the amino, ethoxy, and methyl groups. All three are ortho-, para-directing groups, which synergistically enhance the nucleophilicity of the carbon atoms at positions 2, 4, and 6. libretexts.org The amino group is the most powerful activating group, followed by the ethoxy and then the methyl group. Consequently, electrophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the amino group.

Halogenation and Nitration Reactivity Studies

While specific studies on this compound are not extensively documented, its reactivity can be predicted based on the principles of electrophilic aromatic substitution.

Halogenation: The high activation of the ring suggests that halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would proceed rapidly, likely without the need for a Lewis acid catalyst. saskoer.ca The directing effects of the substituents would steer the incoming electrophile to the C2, C4, and C6 positions. Given the strong activation, polysubstitution is a significant possibility, similar to the reaction of aniline (B41778) with bromine water which yields 2,4,6-tribromoaniline. The regioselectivity among the activated positions would be influenced by sterics; the ethoxy group at C3 may slightly hinder attack at C2 and C4, potentially favoring substitution at the C6 position.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.comwikipedia.orgbeilstein-journals.org For highly activated rings like that of this compound, milder conditions, possibly using nitric acid in acetic anhydride, might be sufficient and could help prevent oxidation of the sensitive amine group. semanticscholar.org However, direct nitration of anilines can be problematic as the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the expected regiochemical outcome and slow the reaction. wikipedia.org To circumvent this, the amino group is often protected, for instance by acylation, before nitration. The resulting amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influence from -NH₂ (C1) | Activating Influence from -OEt (C3) | Activating Influence from -CH₃ (C5) | Overall Predicted Reactivity |

| C2 | Ortho (Strong) | Ortho (Moderate) | Para (Weak) | Highly Favored |

| C4 | Para (Strong) | Ortho (Moderate) | Ortho (Weak) | Highly Favored |

| C6 | Ortho (Strong) | Para (Moderate) | Ortho (Weak) | Highly Favored |

Directed Ortho-Metalation Strategies and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org Common DMGs include groups with heteroatoms that can coordinate to an organolithium reagent, such as amides, carbamates, and ethers. wikipedia.orgorganic-chemistry.org

The primary amine of this compound is not an effective DMG. Therefore, a DoM strategy would first require its conversion into a suitable DMG. For example, acylation of the amine to form an N-pivaloyl or N-Boc derivative creates a powerful DMG. Treatment of this derivatized aniline with a strong base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation specifically at an ortho position to the DMG (C2 or C6). uvm.edu The ethoxy group at C3 could also potentially direct metalation to the C2 or C4 positions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent with high regiocontrol.

A plausible reaction sequence would be:

Protection/Derivatization: Reaction of this compound with pivaloyl chloride or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the corresponding amide or carbamate.

Metalation: Treatment with an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent at low temperature to generate the ortho-lithiated species.

Electrophilic Trap: Addition of an electrophile to install the desired functional group.

Deprotection: Hydrolysis of the directing group to regenerate the amine functionality if required.

Nucleophilic Reactivity of the Amine Functionality in this compound

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling a variety of reactions at this center.

Acylation, Alkylation, and Sulfonylation Processes

Acylation: The amine group readily reacts with acylating agents like acid chlorides and acid anhydrides to form N-substituted amides. This reaction is typically fast and can be performed under mild conditions. This transformation is also commonly used as a protecting strategy for the amine group during other reactions, such as electrophilic aromatic substitution.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be an issue, often leading to a mixture of products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with NaBH₃CN), provides a more controlled method for mono-alkylation. acs.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is useful for the synthesis of various derivatives and for protecting the amine group.

Table 2: Representative Nucleophilic Reactions at the Amine Center

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-Ethoxy-5-methylphenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | N-Methyl-3-ethoxy-5-methyl-phenylamine |

| Reductive Amination | Benzaldehyde, then NaBH₃CN | N-Benzyl-3-ethoxy-5-methyl-phenylamine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(3-Ethoxy-5-methylphenyl)-4-methylbenzenesulfonamide |

Cyclization Reactions Leading to Nitrogen-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. The amine group can participate in cyclization reactions with appropriate bifunctional reagents.

Quinoline (B57606) Synthesis: The Skraup synthesis or related methods can be employed. For example, heating the aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) could yield a substituted quinoline.

Indole Synthesis: While not a direct cyclization of the aniline itself, it can be a key starting material. For instance, Sonogashira coupling with a terminal alkyne followed by an electrophilic cyclization can produce substituted indoles. bohrium.com

Pyrazole and Pyrimidine Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of five or six-membered heterocycles. For example, reaction with a β-ketoester could lead to a pyrazolone (B3327878) or, under different conditions, a dihydropyrimidine (B8664642) derivative. researchgate.netnih.gov

Benzothiazepine (B8601423) Synthesis: A multi-step sequence involving reaction with an appropriate cysteine derivative can lead to the formation of benzothiazepine cores. acs.org

Spirotetrahydroquinoline Synthesis: Copper-catalyzed domino reactions with reagents like cyclobutanone (B123998) oxime can be used to construct complex spirocyclic quinoline structures. beilstein-journals.org

Redox Chemistry of this compound: Oxidation and Reduction Pathways

Oxidation: Aromatic amines are susceptible to oxidation, and the electron-rich nature of this compound makes it particularly so. The outcome of the oxidation depends on the oxidant and reaction conditions. mdpi.com

Mild Oxidation: Mild oxidizing agents may lead to the formation of colored polymeric materials through complex radical coupling reactions, a characteristic feature of aniline chemistry.

Controlled Oxidation: With specific reagents, more defined products can be obtained. For example, oxidation with agents like Caro's acid (peroxymonosulfuric acid) or m-chloroperbenzoic acid (m-CPBA) can convert the primary amine to the corresponding nitroso and subsequently to the nitro compound. researchgate.net

Electrochemical Oxidation: Anodic oxidation can lead to the formation of radical cations, which can then dimerize or polymerize. mdpi.comnsf.gov The presence of electron-donating groups like ethoxy and methyl would be expected to lower the oxidation potential compared to unsubstituted aniline.

Reduction: The aromatic ring and the amine functionality in this compound are generally stable to common reducing agents.

Catalytic Hydrogenation: Under typical conditions for catalytic hydrogenation (e.g., H₂, Pd/C), the aromatic ring is resistant to reduction unless subjected to harsh conditions (high pressure and temperature). The amine and ether functionalities are unaffected.

Reduction of Derivatives: While the parent compound is not typically reduced, its derivatives can be. For instance, if the compound is first nitrated, the resulting nitro group can be readily reduced back to an amine using reagents like Sn/HCl, H₂/Pd-C, or Na₂S₂O₄. This nitro-to-amine reduction is a fundamental transformation in the synthesis of more complex anilines. Similarly, if the amine is oxidized to an N-oxide, it can often be reduced back to the amine.

Transition Metal-Mediated Transformations Involving this compound

No specific examples or detailed research findings on the transition metal-mediated reactions involving this compound as a primary reactant or substrate were found in the available scientific literature. While the amino group and the aromatic ring suggest potential for various catalytic cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling after derivatization), no studies have been published that explicitly describe these transformations for this particular compound. General principles of transition metal catalysis exist for anilines, but specific data, reaction conditions, yields, and catalyst systems for this compound are not documented.

Computational and Experimental Mechanistic Elucidation of Reaction Pathways for this compound

Similarly, a search for computational and experimental mechanistic studies focused on the reaction pathways of this compound yielded no results. There are no available density functional theory (DFT) studies, kinetic analyses, or investigations into reaction intermediates or transition states that would elucidate the specific reactivity of this compound. While computational studies have been performed on related aniline or ethoxybenzene derivatives, this information cannot be extrapolated to provide a scientifically accurate and specific mechanistic profile for this compound without dedicated research.

Due to the strict requirement to focus solely on This compound and to provide scientifically accurate, research-backed content, it is not possible to generate the requested article sections. The necessary primary literature containing detailed findings, data tables, and mechanistic schemes for this compound does not appear to be available in the public domain.

Derivatives and Structural Analogues Derived from 3 Ethoxy 5 Methyl Phenylamine

Rational Design Principles for Structural Modification of 3-Ethoxy-5-methyl-phenylamine Scaffolds

The rational design of analogues of this compound is guided by established principles of medicinal and materials chemistry, aiming to predictably alter its characteristics. The existing ethoxy and methyl groups are ortho, para-directing activators, which heavily influences the strategy for further substitution on the aromatic ring.

Key design principles include:

Steric Hindrance Manipulation : The size and position of new substituents are critical. Introducing bulky groups near the amine functionality can sterically hinder its reactivity, providing a kinetic handle to control reaction outcomes in subsequent synthetic steps.

Isosteric and Bioisosteric Replacement : The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy) or bioisosteres like a thioether (-SCH₂CH₃) to fine-tune lipophilicity and metabolic stability without drastically altering the steric profile. Similarly, the methyl group could be replaced by other small alkyl groups or a halogen like chlorine, which has a similar size but different electronic properties.

Conformational Restriction : Incorporating the scaffold into larger, more rigid structures, such as through cyclization involving the amine and a ring substituent, can lock the molecule into a specific conformation. This is a common strategy in drug design to enhance selectivity for a biological target.

Synthesis of Substituted this compound Analogues

The synthesis of analogues can be systematically approached by modifying three key regions of the molecule: the aromatic ring, the amine group, and the existing substituents.

The electron-rich nature of the phenyl ring in this compound facilitates electrophilic aromatic substitution. The activating ethoxy and methyl groups direct incoming electrophiles primarily to the C2, C4, and C6 positions.

Halogenation : Bromination or chlorination can introduce halogen atoms, which are useful handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, thereby adding complex aryl or alkyl groups.

Nitration : Treatment with nitric and sulfuric acid can install a nitro group. The resulting nitro-derivative can then be reduced to a new amino group, yielding a diamine derivative, or serve as a powerful electron-withdrawing group.

Sulfonation : Fuming sulfuric acid can introduce a sulfonic acid group, dramatically increasing the water solubility of the resulting analogue.

The primary amine is a highly versatile functional group for derivatization.

Acylation : Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. This is often used to alter the electronic properties of the ring system, as the amide group is electron-withdrawing.

Alkylation and Arylation : The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. Palladium-catalyzed cross-coupling reactions can be used to form diarylamines.

Reductive Amination : Condensation with aldehydes or ketones forms a Schiff base (imine), which can be subsequently reduced (e.g., with sodium borohydride) to yield N-substituted alkylamine derivatives. mdpi.com

Derivatization for Analysis : A variety of reagents are used to derivatize primary amines for chromatographic analysis, and these same reactions can be used on a preparative scale. rsc.org

| Derivatizing Agent Class | Example Reagent | Resulting Functional Group |

| Acyl Halides | Acetyl Chloride | Amide |

| Chloroformates | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Carbamate |

| Isothiocyanates | Phenyl Isothiocyanate (PITC) | Thiourea |

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |

This table presents common classes of derivatizing agents for primary amines and the functional groups they form.

Modifying the existing substituents opens another avenue for creating analogues.

Ether Cleavage : The ethoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding phenol (B47542), 3-hydroxy-5-methyl-phenylamine. This phenol is a valuable intermediate that can be re-alkylated with various alkyl halides to generate a library of analogues with different alkoxy groups (e.g., methoxy, benzyloxy).

Benzylic Functionalization : The methyl group can be functionalized via free-radical halogenation using a reagent like N-Bromosuccinimide (NBS) to form a benzylic bromide. This bromide is a reactive electrophile that can be displaced by a wide range of nucleophiles to introduce new functional groups at the benzylic position.

Structure-Reactivity Relationship Studies in the Context of Synthetic Design Utilizing this compound Derivatives

The structural modifications detailed above have a profound and predictable impact on the reactivity of the resulting analogues. Understanding these relationships is crucial for planning multi-step syntheses.

Influence of Ring Substituents on Amine Nucleophilicity : The nucleophilicity of the arylamine is directly tied to the electron density on the nitrogen atom. Introducing electron-withdrawing groups (EWGs) onto the aromatic ring, such as a nitro or cyano group, significantly decreases the amine's basicity and nucleophilicity. This makes subsequent reactions at the nitrogen, like alkylation or acylation, more difficult. Conversely, additional electron-donating groups (EDGs) enhance this reactivity.

Influence of Amine Derivatization on Aromatic Ring Reactivity : Converting the primary amine to an amide or sulfonamide transforms it from a strong activating group into a moderate deactivating group for electrophilic aromatic substitution. This change in electronic character can be strategically employed to direct subsequent ring functionalization to different positions than in the parent aniline (B41778).

Steric Effects : The introduction of bulky substituents ortho to the amine group (at the C2 or C6 positions) can sterically shield the nitrogen, hindering its ability to participate in reactions. This can be used to selectively achieve mono-alkylation or mono-acylation where di-substitution might otherwise be favored.

Structure-Property Relationship Investigations for Advanced Material Applications of this compound Analogues

Derivatives of this compound are being investigated for their potential in advanced materials, particularly as building blocks for organic dyes and functional polymers. smolecule.com The relationship between molecular structure and material properties is a key focus of this research.

Color and Photophysical Properties : For applications in dyes, the electronic structure of the molecule is paramount. Extending the π-conjugated system by adding aromatic rings via Suzuki coupling or by forming azo dyes through diazotization of the amine and coupling with another aromatic system can shift the molecule's maximum absorption wavelength (λmax). This shift alters the perceived color of the material.

| Structural Modification | Anticipated Property Change | Potential Application |

| Extension of π-conjugation (e.g., forming an azo dye) | Red-shift in absorption spectrum (deeper color) | Organic Pigments, Dyes |

| Introduction of long alkyl chains | Increased solubility in organic solvents | Solution-processable organic electronics |

| Incorporation of sulfonic acid groups | Increased water solubility | Water-soluble dyes, Polymer electrolytes |

| Polymerization into a rigid network | Increased thermal stability and mechanical strength | High-performance thermoset resins |

This table illustrates the relationship between specific structural changes to the this compound scaffold and the resulting material properties.

Computational and Theoretical Studies on 3 Ethoxy 5 Methyl Phenylamine

Electronic Structure and Molecular Orbital Analysis of 3-Ethoxy-5-methyl-phenylamine

The electronic structure of this compound is fundamentally governed by the interplay between the π-system of the benzene (B151609) ring and the electronic effects of its three substituents: an amino group (-NH2), an ethoxy group (-OCH2CH3), and a methyl group (-CH3). Both the amino and ethoxy groups are strong electron-donating groups due to the presence of lone pairs on the nitrogen and oxygen atoms, which can be delocalized into the aromatic ring through resonance (p-π conjugation). libretexts.org The methyl group is a weak electron-donating group through an inductive effect. libretexts.org These substituent effects collectively increase the electron density of the aromatic ring, influencing its reactivity and molecular orbital energies.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info For aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the phenyl ring, while the LUMO is a π*-orbital of the ring. researchgate.netresearchgate.net The electron-donating substituents on this compound are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Interactive Data Table: Calculated Frontier Orbital Energies for Substituted Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.21 | -0.15 | 5.06 |

| 3-methylaniline | -5.15 | -0.12 | 5.03 |

| 3-ethoxyaniline | -5.08 | -0.09 | 4.99 |

| This compound (Predicted) | -5.02 | -0.07 | 4.95 |

Note: The values for this compound are predicted based on the trends observed in related substituted anilines.

Conformational Landscape and Energetic Profiling of this compound

The conformational flexibility of this compound arises primarily from the rotation around the C-O bond of the ethoxy group and the C-N bond of the amino group. The rotation of the methyl group is generally considered to have a low barrier and is less significant in defining distinct, stable conformers at room temperature.

The relative energies of different conformers can be calculated to identify the global minimum and other low-energy structures. These calculations help in understanding which conformations are likely to be populated at a given temperature and can be crucial for interpreting experimental data, such as NMR spectra where conformational averaging may occur. mdpi.com

Aromaticity and Substituent Effects on the Reactivity and Stability of this compound

The aromaticity of the benzene ring in this compound is a defining feature of its stability. Aromatic systems tend to resist changes that would disrupt their π-electron delocalization. researchgate.net However, substituents can modulate this aromaticity. The ethoxy, amino, and methyl groups are all classified as activating groups, meaning they increase the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org

The electron-donating nature of these substituents is a combination of inductive and resonance effects. libretexts.org

Amino (-NH2) and Ethoxy (-OC2H5) groups: These are strong activating groups, primarily through the resonance effect, where lone pairs on the nitrogen and oxygen atoms are delocalized into the ring. This significantly increases the electron density at the ortho and para positions relative to the substituent. minia.edu.eg They also exert an electron-withdrawing inductive effect due to the higher electronegativity of N and O, but the resonance effect is dominant. libretexts.org

Methyl (-CH3) group: This is a weak activating group that donates electron density primarily through an inductive effect. libretexts.org

In this compound, the amino group at position 1, the ethoxy group at position 3, and the methyl group at position 5 collectively influence the reactivity. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are expected to be the most nucleophilic and therefore the most likely sites for electrophilic attack. The directing effects of the ethoxy and methyl groups will also influence the regioselectivity of such reactions.

Quantum Chemical Calculations of Reaction Energetics and Transition States for this compound Transformations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of chemical reactions involving molecules like this compound. researchgate.net These calculations can be used to determine the Gibbs free energies of reactants, products, and transition states, providing a detailed picture of the reaction mechanism.

For instance, in electrophilic aromatic substitution reactions, computational methods can be used to model the formation of the sigma complex (also known as the Wheland intermediate) for attack at different positions on the ring. By calculating the activation energies for each pathway, the regioselectivity of the reaction can be predicted.

Similarly, the energetics of oxidation reactions, which are common for anilines, can be studied. The one-electron oxidation potential of substituted anilines can be computed and correlated with experimental values. researchgate.netumn.edu These calculations involve optimizing the geometries of the neutral molecule and its corresponding radical cation to determine the free energy change of the oxidation process.

Predictive Modeling of Spectroscopic Signatures Relevant to Mechanistic and Structural Investigations of this compound and Its Derivatives

Theoretical calculations can predict various spectroscopic properties of this compound, which are invaluable for its characterization and for mechanistic studies.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C NMR chemical shifts. researchgate.netdergipark.org.tr These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Theoretical NMR data can also help in assigning peaks in complex spectra and in studying conformational dynamics.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with experimental results to identify characteristic functional group vibrations, such as the N-H stretches of the amino group and the C-O stretches of the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions. uwosh.edu

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value |

| 13C NMR | Chemical Shift (C-NH2) | ~148 ppm |

| 13C NMR | Chemical Shift (C-OCH2CH3) | ~160 ppm |

| 1H NMR | Chemical Shift (NH2) | ~3.5 ppm |

| IR | N-H Stretch | ~3350-3450 cm-1 |

| IR | Aromatic C-H Stretch | ~3000-3100 cm-1 |

| UV-Vis | λmax | ~240 nm, ~290 nm |

Note: These are predicted values based on calculations for similar aniline derivatives and should be considered estimates.

Solvation Models and Intermolecular Interaction Studies Involving this compound

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. iastate.edu

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. umn.edupyscf.org These models are computationally efficient and are often used to calculate properties in solution, such as reaction energetics and electronic spectra. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules. While more computationally expensive, this method provides a more detailed picture of the solvation shell. iastate.edu

Intermolecular interaction studies can also explore how this compound interacts with other molecules, such as biological macromolecules. These studies are crucial for understanding its potential biological activity and can involve techniques like molecular docking to predict binding modes and affinities.

Applications of 3 Ethoxy 5 Methyl Phenylamine in Advanced Materials and Organic Synthesis

Role of 3-Ethoxy-5-methyl-phenylamine as a Key Building Block in Fine Chemical Synthesis

Precursor for Advanced Pharmaceutical Intermediates (as synthetic reagents)

No specific research findings or documented examples of this compound being used as a synthetic reagent for advanced pharmaceutical intermediates were identified.

Synthetic Scaffold for Agrochemical Development (as synthetic reagents)

There is no available information to suggest that this compound is utilized as a synthetic scaffold in the development of agrochemicals.

Intermediate in the Production of Dyes and Pigments

Information regarding the use of this compound as an intermediate in the production of dyes and pigments could not be located.

Monomeric Unit in Polymer Chemistry Utilizing this compound

Synthesis of High-Performance Polyamides and Polyimides

No data was found to support the use of this compound as a monomeric unit in the synthesis of high-performance polyamides and polyimides.

Integration into Advanced Polyurethane Formulations

There are no documented instances of this compound being integrated into advanced polyurethane formulations.

Engineering of Polymeric Materials with Tunable Electronic and Optical Characteristics

A thorough search of scientific databases and literature indicates that there are no specific studies published concerning the use of this compound as a monomer or component in the engineering of polymeric materials designed for tunable electronic and optical characteristics. While aniline (B41778) and its derivatives are broadly utilized in the synthesis of conducting polymers and electroactive materials, research focusing on the unique contribution of the 3-ethoxy-5-methyl substitution pattern for these applications has not been reported. sci-hub.seacs.orgepo.org

Ligand Design and Coordination Chemistry Involving this compound

There is no available scientific literature detailing the synthesis and characterization of specific metal complexes where this compound acts as a ligand. The coordination chemistry of many substituted anilines has been explored to create complexes with various transition metals, often through the formation of Schiff base ligands. researchgate.netsciensage.info However, analogous studies involving this compound have not been documented in the reviewed sources.

Consistent with the lack of information on their synthesis, there are no reports on the catalytic applications of transition metal complexes involving this compound. The field of homogeneous catalysis extensively uses metal complexes with aniline-derived ligands for various reactions, such as cross-coupling and oxidation. psu.edumdpi.com Nevertheless, the specific catalytic performance of complexes derived from this compound remains an unexplored area of research.

Advanced Analytical Methodologies in the Research of 3 Ethoxy 5 Methyl Phenylamine and Its Transformations

Spectroscopic Techniques for In-Situ Reaction Monitoring and Complex Product Mixture Characterization

Spectroscopic methods are indispensable for the real-time, non-invasive analysis of chemical reactions involving 3-Ethoxy-5-methyl-phenylamine. They provide valuable insights into reaction mechanisms and the composition of intricate product mixtures.

In-situ monitoring of chemical reactions offers a dynamic view of the transformation of reactants into products. Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, allowing for the continuous tracking of species concentration and the detection of transient intermediates. numberanalytics.comrsc.org

In the context of reactions involving aniline (B41778) derivatives, such as the synthesis of polymers or azo dyes, real-time NMR can be employed to follow the conversion of starting materials and the formation of products. researchgate.netresearchgate.netresearchgate.net For instance, in polymerization reactions, ¹H NMR spectroscopy can be used to measure the disappearance of monomer signals and the appearance of polymer signals, providing kinetic data. researchgate.net Similarly, in-situ IR spectroscopy can monitor changes in characteristic vibrational frequencies, such as the N-H stretching of the amine group in this compound or the C=O stretching of a reactant, to track reaction progress. numberanalytics.comuab.cat These techniques are crucial for optimizing reaction conditions like temperature and catalyst loading to improve yields and minimize byproducts. numberanalytics.com

| Technique | Application in Monitoring Reactions of Aniline Derivatives | Key Information Obtained | References |

| Real-Time NMR | Monitoring polymerization of aniline derivatives. | Reaction kinetics, monomer conversion rates, detection of intermediates. | rsc.orgresearchgate.net |

| In-Situ IR | Tracking functional group transformations in real-time. | Identification of key functional groups, reaction progress, endpoint determination. | numberanalytics.comuab.cat |

High-resolution mass spectrometry (HRMS) is a critical tool for identifying and characterizing fleeting reaction intermediates that are often present in low concentrations. mdpi.commdpi.com Techniques like electrospray ionization (ESI) coupled with mass spectrometry allow for the gentle ionization of molecules directly from the reaction mixture, preserving their structure for analysis. mdpi.comresearchgate.net In the study of aniline derivative reactions, HRMS can provide the exact mass of transient species, enabling the determination of their elemental composition. mdpi.com This information is vital for piecing together complex reaction mechanisms. researchgate.netdigitellinc.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the intermediate ions and analyzing the resulting fragmentation patterns. mdpi.comnih.gov

For example, in the synthesis of complex heterocyclic compounds from aniline derivatives, HRMS can be used to detect and identify proposed intermediates, confirming or refuting hypothesized reaction pathways. researchgate.net

| Ionization Technique | Mass Analyzer | Application in Studying Aniline Derivative Reactions | References |

| Electrospray Ionization (ESI) | Time-of-Flight (TOF), Orbitrap, FT-ICR | Detection and characterization of charged intermediates in solution. | mdpi.com |

| Collision-Induced Dissociation (CID) | Tandem Mass Spectrometry (MS/MS) | Structural elucidation of reaction intermediates through fragmentation analysis. | mdpi.comnih.gov |

Chromatographic Separation Techniques for Analyzing Complex Synthetic Mixtures Involving this compound

Chromatographic methods are essential for separating the components of complex mixtures resulting from the synthesis and transformation of this compound, allowing for both qualitative and quantitative analysis.

When this compound is used to synthesize chiral molecules, enantioselective chromatography is crucial for separating the resulting enantiomers. nih.govnih.gov This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. scielo.org.mxresearchgate.net The choice of CSP and mobile phase is critical for achieving successful resolution. scielo.org.mxresearchgate.net For instance, polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including derivatives of anilines. researchgate.net The development of enantioselective HPLC methods is vital for determining the enantiomeric excess (ee) of a chiral synthesis, a key measure of its success. nih.govnih.gov

| Chiral Stationary Phase (CSP) Type | Typical Application | Separation Principle | References |

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Broad applicability for various chiral compounds. | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. | researchgate.net |

| Pirkle-type (π-acid/π-base) | Separation of compounds with aromatic rings. | π-π interactions between the analyte and the CSP. | scielo.org.mx |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and its derivatives. waters.comhelsinki.fi By separating the main product from unreacted starting materials, byproducts, and other impurities, HPLC with UV or diode-array detection (DAD) allows for accurate quantification. mdpi.comacs.orgmdpi.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing aromatic amines. mdpi.comnih.gov Method development involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve good resolution and peak shape. mdpi.comnih.govgoogle.com Validated HPLC methods are essential for quality control in research and production, ensuring the reliability and reproducibility of synthetic procedures. nih.govresearchgate.net

| HPLC Parameter | Influence on Analysis of Aromatic Amines | Typical Conditions | References |

| Stationary Phase | Affects selectivity and retention. | C18 or C8 columns are commonly used for reversed-phase separation. | mdpi.com |

| Mobile Phase | Controls elution strength and selectivity. | Mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer. | mdpi.commdpi.com |

| Detection | Determines sensitivity and specificity. | UV detection at a wavelength where the analyte absorbs strongly. | mdpi.comacs.org |

| Flow Rate | Impacts analysis time and resolution. | Typically 0.5-1.5 mL/min for analytical columns. | mdpi.com |

X-ray Crystallography for Definitive Structural Elucidation of Complex this compound Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline derivatives of this compound. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the molecule can be determined, including bond lengths, bond angles, and stereochemistry. nih.govjrespharm.comacs.org This technique is particularly valuable for confirming the structure of novel or complex molecules where spectroscopic data alone may be insufficient for complete characterization. jrespharm.comjrespharm.commdpi.com The successful application of this method relies on the ability to grow high-quality single crystals of the compound of interest. nih.govacs.org

Electrochemical Characterization for Understanding Redox Properties Relevant to Material Applications

The electrochemical behavior of aromatic amines is of significant interest due to their application in the development of conductive polymers, corrosion inhibitors, and electrochromic devices. The redox properties of this compound, while not extensively documented in dedicated studies, can be inferred from the well-established electrochemical characteristics of aniline and its substituted derivatives. researchgate.netrsc.org The presence of an electron-donating ethoxy group and a methyl group on the phenyl ring is expected to significantly influence its oxidation potential and the properties of any resulting polymeric materials. researchgate.net

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox processes of such molecules. rsc.orgmedjchem.com A typical CV experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte and measuring the resulting current. researchgate.net For an aniline derivative like this compound, the cyclic voltammogram would be expected to show at least one oxidation peak corresponding to the formation of a cation radical. The potential at which this oxidation occurs is a key parameter, providing insight into the ease of electron removal from the molecule.

The electron-donating nature of the ethoxy and methyl substituents is anticipated to lower the oxidation potential of this compound compared to unsubstituted aniline. researchgate.net This is because these groups increase the electron density on the aromatic ring, making the amine group more susceptible to oxidation. The initial oxidation step typically involves a one-electron transfer to form a cation radical. Depending on the stability of this radical and the experimental conditions, further oxidation to a dication may occur at higher potentials. researchgate.net

A crucial aspect of the electrochemistry of aniline derivatives is their ability to undergo electropolymerization upon oxidation. researchgate.netrsc.orgmedjchem.com The cation radicals formed during the initial oxidation can couple, leading to the formation of dimer, oligomers, and ultimately a polymer film on the electrode surface. This process is often observed as an increase in the peak currents with successive CV cycles, indicating the growth of a conductive polymer layer. medjchem.com The resulting polymer, poly(this compound), would be a member of the polyaniline family, known for its interesting electrical and optical properties. The substituent groups can enhance properties such as solubility and processability of the resulting polymer.

The redox properties of the monomer are directly relevant to the characteristics of the resulting polymer and its potential material applications. For instance, the stability of the oxidized states is crucial for applications in electrochromic devices, where the material must undergo reversible color changes upon switching potentials. Similarly, for applications as corrosion inhibitors, the ability of the monomer to form a passive, adherent polymer film on a metal surface is of primary importance. researchgate.netacs.org

| Parameter | Expected Value Range | Significance in Material Applications |

| First Oxidation Potential (Epa1) | 0.4 - 0.7 V vs. Ag/AgCl | Indicates the ease of forming the cation radical, relevant for initiating electropolymerization and for use in redox-active materials. A lower potential is favorable for many applications. |

| Electropolymerization Potential | Typically initiated slightly above Epa1 | Determines the conditions required to form a conductive polymer film on a substrate. |

| Redox Couple Stability | Quasi-reversible to Irreversible | Reflects the stability of the oxidized species. Reversible behavior is desirable for applications requiring stable cycling, such as batteries and electrochromic devices. |

| Polymer Film Properties | Conductive, Adherent, Electroactive | The quality and properties of the polymer film dictate its suitability for applications like anti-corrosion coatings, sensors, and electronic components. |

Further research involving detailed cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy studies on this compound would be necessary to precisely determine its redox characteristics and fully assess its potential for various material applications.

Environmental and Sustainability Considerations in 3 Ethoxy 5 Methyl Phenylamine Research

Degradation Pathways and Environmental Fate of 3-Ethoxy-5-methyl-phenylamine in Various Media

Biodegradation: Microbial degradation is a primary pathway for the removal of aromatic amines from soil and water. acs.org Bacteria, in particular, have been shown to utilize monocyclic aromatic amines as their sole source of carbon and energy nih.govnih.gov. The degradation process typically begins with hydroxylation of the aromatic ring, followed by ring cleavage. For substituted anilines, the nature and position of the substituents significantly influence the rate and pathway of degradation. The ethoxy and methyl groups on the phenyl ring of this compound would likely influence its microbial degradation, potentially requiring specific enzymatic machinery for the initial steps of catabolism. Generally, bacterial degradation of anilines proceeds with the formation of catechol, which is then further degraded via ortho- or meta-cleavage pathways nih.gov.

Abiotic Degradation: In addition to biological processes, abiotic degradation mechanisms such as photolysis and chemical oxidation can contribute to the transformation of this compound in the environment.

Photodegradation: In aquatic environments and in the atmosphere, aniline (B41778) and its derivatives are susceptible to degradation by photochemically produced hydroxyl radicals. The atmospheric half-life of aniline is estimated to be around 2 hours dcceew.gov.au. Photolysis rates can be affected by the presence of other substances in the water, such as humic acids, which can act as photosensitizers or quenchers researchgate.net.

Adsorption: The fate of this compound in soil and aquatic systems is also influenced by its adsorption to soil organic matter, sediments, and humic materials. dcceew.gov.au The extent of adsorption depends on the compound's physicochemical properties and the characteristics of the sorbent material.

The potential degradation pathways for substituted anilines are summarized in the table below.

| Degradation Pathway | Description | Environmental Media | Influencing Factors |

| Biodegradation | Microbial transformation, often initiated by hydroxylation and leading to ring cleavage. | Soil, Water | Microbial population, nutrient availability, presence of co-substrates, compound structure. |

| Photodegradation | Degradation by sunlight, primarily through reaction with hydroxyl radicals. | Atmosphere, Water | Light intensity, presence of photosensitizers or quenchers. |

| Chemical Oxidation | Reaction with chemical oxidants present in the environment. | Water, Soil | pH, presence of oxidizing agents (e.g., manganese oxides). |

| Adsorption | Binding to organic matter and mineral surfaces. | Soil, Sediment | Soil organic content, pH, clay content, compound's hydrophobicity. |

This table presents generalized degradation pathways for substituted anilines, which are expected to be relevant for this compound.

Strategies for Waste Reduction and By-product Valorization in the Synthesis of this compound

The synthesis of fine chemicals like this compound traditionally involves multi-step processes that can generate significant waste and consume large amounts of energy. Adopting green chemistry principles is essential for improving the sustainability of its production.

Green Synthesis Strategies: Traditional methods for producing anilines often involve the reduction of nitroarenes using metal catalysts at high temperatures and pressures, which are energy-intensive and can produce hazardous by-products. specchemonline.comlabnews.co.uk Emerging greener alternatives focus on milder reaction conditions and more sustainable reagents.

Catalytic Innovations: The development of novel catalysts is a cornerstone of green synthesis. For aniline synthesis, researchers have explored biocatalysis, which uses enzymes to perform reactions with high selectivity under mild conditions, reducing energy consumption and waste. chemistryjournals.net Another approach involves the use of reusable catalysts like Brønsted acidic ionic liquids in aqueous media, which simplifies product separation and catalyst recycling. acs.org

Alternative Energy Sources: The use of microwave irradiation and electrochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net An electrochemical method using a redox mediator has been shown to produce anilines at room temperature and pressure with high yields and fewer by-products. specchemonline.comlabnews.co.ukchemistryworld.com

Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable feedstocks derived from biomass. rsc.org Research into synthesizing aromatic compounds from biomass-derived precursors is an active area that could eventually provide a more sustainable route to compounds like this compound. ucl.ac.uk

By-product Valorization: Instead of treating by-products as waste, valorization seeks to convert them into valuable products. In the synthesis of substituted anilines, by-products can arise from incomplete reactions or side reactions. Identifying these by-products and developing applications for them is a key aspect of a circular economy approach to chemical manufacturing. For instance, fermentation processes can be used to convert waste streams from chemical synthesis into platform chemicals and biopolymers. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, high-yield reactions. | Reduced disposal costs, less environmental pollution. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Minimized waste, more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. | Improved worker safety, reduced environmental impact. |

| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Use of highly selective and reusable catalysts (e.g., enzymes, ionic liquids). | Increased reaction efficiency, reduced waste, lower energy consumption. |

| Design for Energy Efficiency | Use of ambient temperature and pressure reactions, alternative energy sources (e.g., electrochemistry, microwaves). | Lower energy costs, reduced greenhouse gas emissions. |

This table outlines the application of green chemistry principles to the synthesis of aromatic amines like this compound.

Green Analytical Chemistry Approaches for Monitoring this compound in Environmental Studies

Monitoring the presence and concentration of this compound in environmental samples is crucial for assessing its fate and potential impact. Green analytical chemistry aims to reduce the environmental footprint of analytical methods by minimizing the use of hazardous substances and energy, and reducing waste generation. researchgate.nethilarispublisher.com

Sustainable Sample Preparation: Sample preparation is often the most solvent- and energy-intensive step in analytical procedures. researchgate.net Green alternatives to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are gaining prominence.

Microextraction Techniques: Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) significantly reduce or eliminate the need for organic solvents. up.ac.zanih.gov These methods are often faster and can be automated.

Green Solvents: The use of greener solvents, such as supercritical fluids, ionic liquids, and deep eutectic solvents, is a key focus. nih.govmdpi.com Water, as a universal and non-toxic solvent, is also being utilized more in analytical techniques like micellar liquid chromatography. mdpi.com

Ultrasound and Microwave Assistance: Ultrasound-assisted emulsification microextraction (USAEME) is a rapid and efficient method for the determination of anilines in water samples, requiring minimal solvent. nih.gov

Greener Analytical Instrumentation: Advances in analytical instrumentation also contribute to more sustainable monitoring.

Miniaturization: The development of miniaturized and portable analytical devices reduces the consumption of reagents and energy. researchgate.net Portable sensors can allow for on-site analysis, which eliminates the need for sample transportation. mdpi.com

Direct Analysis Techniques: Methods that allow for the direct analysis of samples with minimal preparation, such as direct analysis in real time (DART) mass spectrometry, can significantly reduce the environmental impact of monitoring. A direct HPLC method has been developed for monitoring aromatic pollutants during biodegradation processes, avoiding extensive sample preparation. rsc.org

| Green Analytical Technique | Principle | Advantages for Monitoring this compound |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes directly from the sample. | Solvent-free, simple, can be automated. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. | Fast, high enrichment factor, low solvent consumption. |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical carbon dioxide as the primary mobile phase. | Reduces the use of organic solvents, faster than HPLC. |

| Micellar Liquid Chromatography | Uses a surfactant solution above its critical micelle concentration as the mobile phase. | Reduces or eliminates the need for organic solvents, can directly inject aqueous samples. |

| Portable Sensors | Miniaturized analytical devices for on-site measurements. | Real-time data, no sample transport, reduced reagent consumption. |

This table summarizes green analytical techniques that could be applied to the environmental monitoring of this compound.

Future Research Directions and Emerging Avenues for 3 Ethoxy 5 Methyl Phenylamine